molecular formula C8H7FO3S B2523800 2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride CAS No. 2137680-56-7

2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride

Cat. No.: B2523800
CAS No.: 2137680-56-7
M. Wt: 202.2
InChI Key: YQGFBXCRFMRZKW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a sulfonyl fluoride group, which is often utilized in the development of enzyme inhibitors and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dihydro-1-benzofuran with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, followed by treatment with a fluoride source like potassium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions include sulfonamide derivatives, benzofuranones, and polycyclic benzofuran compounds .

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride primarily involves the inhibition of enzymes through the formation of covalent bonds with active site residues. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-benzofuran-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological activity. The ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFBXCRFMRZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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